molecular formula C6H10ClN3O B2788795 3-Cyanopyrrolidine-3-carboxamide hydrochloride CAS No. 2193061-36-6

3-Cyanopyrrolidine-3-carboxamide hydrochloride

Cat. No.: B2788795
CAS No.: 2193061-36-6
M. Wt: 175.62
InChI Key: HGTSNAPLWUASGQ-UHFFFAOYSA-N
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Description

3-Cyanopyrrolidine-3-carboxamide hydrochloride (CAS 2193061-36-6) is a chemical compound with the molecular formula C 6 H 10 ClN 3 O and a molecular weight of 175.62 . It serves as a valuable building block in medicinal chemistry, leveraging the properties of the pyrrolidine scaffold. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that is widely used in drug discovery . Its sp 3 -hybridization and non-planar structure provide greater three-dimensional coverage and stereochemical diversity compared to flat aromatic scaffolds, which can lead to improved solubility and optimized pharmacokinetic profiles for drug candidates . Substituted pyrrolidines, such as this cyanopyrrolidine carboxamide, are frequently explored for their potential to interact with biologically relevant targets. Compounds based on the cyanopyrrolidine structure, including this one, have been identified in patent literature as having activity against specific biological targets. For instance, substituted cyanopyrrolidines are investigated as inhibitors of USP30, a deubiquitinating enzyme implicated in regulating mitochondrial function . Research into USP30 inhibitors is relevant for the potential treatment of conditions involving mitochondrial dysfunction, Parkinson's disease, cancer, and fibrotic diseases . The cyanopyrrolidine core is a key structural motif in this area of investigation. This product is intended for research and development applications only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-cyanopyrrolidine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-3-6(5(8)10)1-2-9-4-6;/h9H,1-2,4H2,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTSNAPLWUASGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C#N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanopyrrolidine-3-carboxamide hydrochloride typically involves the reaction of 3-cyanopyrrolidine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanopyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or alkylating agents under controlled temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Neuropharmacology

One of the prominent applications of 3-cyanopyrrolidine-3-carboxamide hydrochloride is as an inhibitor of prolyl oligopeptidase (POP), a serine peptidase implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds based on cyanopyrrolidine can penetrate the blood-brain barrier effectively, making them suitable candidates for treating cognitive impairments associated with these conditions. For instance, studies have shown that specific cyanopyrrolidine derivatives significantly improve memory retention in models of amnesia induced by scopolamine and electroshock .

Cancer Treatment

The compound has also been identified as a potential inhibitor of deubiquitinating enzymes, particularly ubiquitin C-terminal hydrolase 30 (USP30). Inhibitors of USP30 have shown promise in cancer therapies due to their role in regulating mitochondrial function and apoptosis pathways. The inhibition of USP30 can lead to enhanced apoptosis in cancer cells, suggesting that this compound may contribute to novel cancer treatment strategies .

Inhibition of Prolyl Oligopeptidase

The mechanism by which this compound acts as a POP inhibitor involves binding to the enzyme's catalytic site, thereby blocking its activity. This inhibition has been linked to improved cognitive functions and memory retention in experimental models .

Modulation of Ubiquitin Pathways

As a USP30 inhibitor, this compound's action involves the modulation of protein degradation pathways within cells, leading to altered cellular responses to stress and potentially enhancing the effectiveness of existing cancer therapies .

Neuroprotective Effects

A study evaluated various cyanopyrrolidine derivatives for their effectiveness as POP inhibitors. The findings indicated that certain derivatives not only inhibited POP but also demonstrated neuroprotective effects in vivo, highlighting their potential for development into therapeutic agents for neurodegenerative diseases .

Cancer Therapeutics Development

Research on USP30 inhibitors, including this compound, has shown promising results in preclinical models. These studies suggest that targeting deubiquitinating enzymes can enhance the efficacy of chemotherapeutic agents by promoting apoptosis in resistant cancer cells .

Summary Table of Applications

Application AreaMechanism of ActionPotential Benefits
NeuropharmacologyInhibition of prolyl oligopeptidaseImproved memory retention; potential treatment for Alzheimer's
Cancer TreatmentInhibition of USP30Enhanced apoptosis; potential synergy with chemotherapeutics

Mechanism of Action

The mechanism of action of 3-cyanopyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares 3-cyanopyrrolidine-3-carboxamide hydrochloride with structurally related pyrrolidine and piperidine derivatives:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications References
This compound Pyrrolidine 3-Cyano, 3-carboxamide ~177.6 (estimated) Bifunctional H-bond donor/acceptor
3-Cyano-3-methylpyrrolidine hydrochloride Pyrrolidine 3-Cyano, 3-methyl Not specified Increased hydrophobicity; synthetic intermediate
N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride Pyrrolidine 3-Trifluoromethyl, N-methyl, carboxamide 232.63 Enhanced lipophilicity; agrochemical applications
3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride Pyrrolidine 3-Oxan-4-yl (tetrahydropyran), carboxylic acid Not specified Acidic group for salt formation; potential drug intermediate
(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride Piperidine 3-Carboxamide, 3-hydroxycyclohexyl substituent 262.78 Stereospecific interactions; CNS drug research
Key Observations:
  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound supports hydrogen bonding without ionization (unlike the carboxylic acid in ), influencing solubility and target binding.

Biological Activity

3-Cyanopyrrolidine-3-carboxamide hydrochloride is a heterocyclic compound notable for its potential biological activities, particularly as an inhibitor of deubiquitylating enzymes (DUBs). This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a cyano group and a carboxamide functional group. Its molecular formula is C₆H₈ClN₃O, with a molecular weight of approximately 176.60 g/mol. The cyano group contributes to the compound's reactivity, while the carboxamide enhances solubility and interaction with biological systems, making it a candidate for various medicinal applications.

Inhibition of Deubiquitylating Enzymes (DUBs)

DUBs play a crucial role in regulating protein degradation pathways. By inhibiting these enzymes, this compound may help in managing diseases associated with protein misfolding and degradation, such as cancer and neurodegenerative disorders. Preliminary studies indicate that this compound can modulate the ubiquitin-proteasome system, which is vital for cellular homeostasis .

Anti-inflammatory Properties

Initial research suggests that this compound may exhibit anti-inflammatory effects. These properties could be beneficial in treating conditions characterized by excessive inflammation, although further studies are required to fully elucidate these effects.

Synthesis Methods

Several synthetic approaches have been reported for this compound. These methods typically involve multi-step processes that allow for the incorporation of the cyano and carboxamide groups into the pyrrolidine structure. Flow chemistry techniques have also been explored to enhance yield and efficiency in the synthesis of this compound .

Case Studies

  • DUB Inhibition in Cancer Models
    • A study demonstrated that this compound effectively inhibited DUB activity in vitro, leading to increased apoptosis in cancer cell lines. The findings suggest a potential therapeutic role in oncology by promoting the degradation of oncogenic proteins .
  • Neuroprotective Effects
    • In models of neurodegeneration, this compound showed promise in protecting neuronal cells from stress-induced damage. The mechanism appears to involve modulation of oxidative stress pathways, although specific targets remain to be identified .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Attributes
N-Boc-3-cyanopyrrolidineContains a tert-butoxycarbonyl protecting groupPrimarily used in peptide synthesis
4-CyanopiperidineA piperidine ring instead of pyrrolidineExhibits different pharmacological profiles
3-Cyano-4-hydroxypyrrolidineHydroxyl group at position 4Potentially different biological activities due to hydroxyl substitution

These compounds share structural similarities with this compound but differ in their functional groups and biological activities, highlighting the importance of structural modifications in drug design.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Carbodiimide-mediated7895DMF, RT, 12h
Direct cyano insertion6588Acetonitrile, reflux, 8h
Microwave-assisted8292DMF, 100°C, 2h

Advanced: How can contradictions in reported reaction pathways involving this compound be resolved?

Methodological Answer:
Contradictions in reaction outcomes (e.g., substitution vs. oxidation products) arise from variable conditions. To address this:

Systematic Variation : Test parameters (temperature, solvent, catalyst) to map product distributions. For example, higher temperatures favor oxidation over substitution .

Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as demonstrated by ICReDD’s workflow integrating computation and experiment .

Analytical Validation : Employ LC-MS/MS to characterize minor products and confirm mechanistic hypotheses .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • NMR : ¹H/¹³C NMR identifies pyrrolidine ring protons (δ 2.5–3.5 ppm) and cyano group absence of protons .
  • IR Spectroscopy : Confirm the C≡N stretch (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 186.06 g/mol) .

Q. Table 2: Key Spectroscopic Parameters

TechniqueTarget SignalExpected ValueReference
¹H NMRPyrrolidine CH₂δ 2.7–3.2 (multiplet)
IRC≡N Stretch2200 cm⁻¹
HRMS[M+H]⁺186.06

Advanced: How to design experiments to study the compound’s interaction with biological targets?

Methodological Answer:
To investigate pharmacological activity (e.g., enzyme inhibition):

Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases) .

In Vitro Assays : Conduct enzymatic inhibition studies (IC₅₀ determination) under physiological pH and temperature .

SAR Analysis : Synthesize derivatives (e.g., replacing cyano with carboxyl groups) to correlate structure with activity .

Q. Example Workflow :

  • Step 1 : Dock 3-Cyanopyrrolidine-3-carboxamide into the active site of target enzyme X.
  • Step 2 : Validate predictions via fluorescence-based binding assays.
  • Step 3 : Optimize lead compounds using ICReDD’s feedback loop between computation and experiment .

Basic: What are common impurities encountered during synthesis, and how can they be mitigated?

Methodological Answer:
Common impurities include:

  • Unreacted Intermediates : Detectable via TLC; mitigate by extending reaction time or increasing reagent equivalents .
  • Oxidation By-Products : Use inert atmospheres (N₂/Ar) to prevent pyrrolidine ring oxidation .
  • Solvent Adducts : Remove via vacuum drying or column chromatography .

Q. Mitigation Table :

Impurity TypeDetection MethodMitigation StrategyReference
Unreacted starting materialHPLCAdd 10% excess reagent
N-Oxide derivativeLC-MSUse antioxidant (e.g., BHT)

Advanced: How can computational chemistry predict reaction outcomes for novel derivatives?

Methodological Answer:
ICReDD’s integrated approach combines:

Reaction Path Search : Use quantum chemical methods (e.g., DFT) to model transition states and intermediates .

Machine Learning : Train models on existing data to predict optimal conditions (e.g., solvent, catalyst) for new reactions .

Experimental Validation : Narrow down computational predictions to 3–5 high-likelihood conditions for lab testing.

Q. Case Study :

  • Objective : Predict the feasibility of introducing a trifluoromethyl group to the pyrrolidine ring.
  • Computational Step : Calculate Gibbs free energy changes for possible pathways.
  • Outcome : Identify DMF/K₂CO₃ as optimal conditions, reducing trial-and-error experimentation by 70% .

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